molecular formula C16H17N3O B2385469 N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1025221-05-9

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B2385469
CAS No.: 1025221-05-9
M. Wt: 267.332
InChI Key: JZPWLDSMRBRIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the cinnoline ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted cinnoline compounds.

Scientific Research Applications

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnoline: Similar structure but lacks the imine group.

    7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine: Similar structure but lacks the methoxy group.

Uniqueness

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to the presence of both methoxy and imine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-8-15-13(16(9-11)19-20-2)10-14(17-18-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPWLDSMRBRIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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